2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a synthetic organic compound that features a complex structure combining a purine derivative with a piperazine and pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound acts as an antagonist of the α2-adrenergic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the α2-adrenergic receptor, thereby inhibiting its function .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family. When the action of this compound inhibits this receptor, it affects the downstream signaling pathways, including the inhibition of adenylate cyclase activity. This leads to decreased cAMP production and consequently affects various cellular responses .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the α2-adrenergic receptor. By blocking this receptor, the compound can alter neurotransmitter release, which may have various effects on physiological processes regulated by adrenergic signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to bind to the α2-adrenergic receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 9-methyl-9H-purine, is synthesized through alkylation of purine with methyl iodide under basic conditions.
Piperazine Attachment: The purine derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate 9-methyl-9H-purin-6-yl)piperazine.
Pyrimidine Coupling: The final step involves coupling the intermediate with 4-chloropyrimidine-5-carbonitrile under nucleophilic substitution conditions, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature control, and efficient separation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the purine or piperazine rings.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the purine or piperazine rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with potential acetylcholinesterase inhibitory activity.
9-methyl-9H-purin-6-yl derivatives: Compounds with similar purine structures but different substituents on the piperazine or pyrimidine rings.
Uniqueness
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific combination of a purine, piperazine, and pyrimidine moiety, which may confer distinct biological activities and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-22-10-20-12-13(22)18-9-19-14(12)23-4-6-24(7-5-23)15-17-3-2-11(8-16)21-15/h2-3,9-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFOYOCKFKDCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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